2-(3,5-Difluorophenyl)guanidine;nitric acid, with the Chemical Abstracts Service (CAS) number 142992-99-2, is a compound that combines a guanidine derivative with nitric acid. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent and in other therapeutic contexts.
The compound can be sourced from various chemical suppliers and has been documented in multiple scientific publications and patents, indicating its relevance in research and development. Notably, it has been mentioned in the context of synthetic methodologies and therapeutic potential in studies focusing on related compounds.
2-(3,5-Difluorophenyl)guanidine;nitric acid falls under the classification of organic compounds, specifically within the categories of aromatic amines and guanidine derivatives. It is characterized by the presence of fluorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.
The synthesis of 2-(3,5-Difluorophenyl)guanidine;nitric acid typically involves the reaction of guanidine derivatives with nitric acid. One common method described in literature includes:
The synthesis requires careful control of temperature and concentration to avoid side reactions or decomposition. The reaction conditions often include moderate temperatures (typically below 50 °C) to ensure optimal yields while minimizing thermal degradation of sensitive intermediates .
The molecular formula for 2-(3,5-Difluorophenyl)guanidine;nitric acid is CHNO. The structure features a guanidine core attached to a 3,5-difluorophenyl group. The presence of fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may affect its interaction with biological targets.
The primary chemical reaction involving 2-(3,5-Difluorophenyl)guanidine;nitric acid is its formation through the nitration of guanidine derivatives. This process can lead to various derivatives depending on the substituents present on the guanidine or phenyl groups.
The reaction mechanism typically involves protonation of the guanidine nitrogen followed by nucleophilic attack on nitric acid, leading to the formation of guanidine nitrate. The stability of the product can be influenced by factors such as solvent choice and temperature .
The mechanism of action for 2-(3,5-Difluorophenyl)guanidine;nitric acid in biological systems often relates to its role as an antibacterial agent. The compound may exert its effects through inhibition of bacterial growth via interference with nucleic acid synthesis or protein function.
Research indicates that similar compounds have shown efficacy against various bacterial strains, suggesting that this compound could be explored further for its antimicrobial properties .
2-(3,5-Difluorophenyl)guanidine;nitric acid has potential applications in several areas:
The synthesis of 2-(3,5-difluorophenyl)guanidine;nitric acid typically begins with nucleophilic substitution of 1-(3,5-difluorophenyl)thiourea intermediates. This method involves reacting 3,5-difluoroaniline with cyanogen bromide or S-methylisothiourea sulfate to form the thiourea precursor. Subsequent displacement with amines (e.g., ammonia or methylamine) in ethanol at reflux (70–80°C) yields the free guanidine base. Key optimization parameters include:
Salt formation with nitric acid (65% w/w) is performed in ice-cold isopropanol to precipitate the title compound. Crystallization kinetics studies show that slow acid addition (0.5 mL/min) and vigorous stirring yield high-purity crystals (>99%) [6] [9].
Table 1: Optimization of Nucleophilic Substitution Reaction
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 50°C | 75°C | ↑ 85% → 92% |
| Solvent | Acetonitrile | Ethanol | ↑ 72% → 89% |
| Amine Equivalents | 1.0 eq | 1.2 eq | ↑ 78% → 93% |
| Reaction Time | 12 h | 24 h | ↑ 80% → 94% |
Alternative routes employ carbodiimide-mediated coupling. 3,5-Difluoroaniline reacts with N,N'-di-tert-butoxycarbonyl(Boc)-protected carbodiimide in tetrahydrofuran (THF), followed by acidic deprotection. This method avoids thiourea intermediates and reduces sulfur contaminants. Critical optimizations include:
For parallel synthesis of analogs, solid-supported reagents are employed. Wang resin-bound isothiourea reacts with 3,5-difluoroaniline in DMF at 25°C for 48 hours. After filtration, the immobilized intermediate is treated with ammonium nitrate in methanol, releasing the guanidine-nitrate complex directly. Advantages include:
The final crystallization step governs polymorphic purity and stability. Key findings:
Table 2: Crystallization Conditions and Product Quality
| Condition | Ethanol/Water | Isopropanol | Isopropanol + PEG-4000 |
|---|---|---|---|
| Crystal Habit | Needles | Rhombic | Uniform rhombic |
| Acidity (wt%) | 0.12% | 0.08% | 0.04% |
| Mean Particle Size (μm) | 15 ± 8 | 45 ± 12 | 55 ± 5 |
| Purity (HPLC) | 98.5% | 99.2% | 99.6% |
Structural confirmation employs spectroscopic and crystallographic methods:
The compound serves as a precursor for kinase inhibitors and nitric oxide synthase (NOS) regulators. Its difluorophenyl group enhances blood-brain barrier permeability, making it valuable in CNS-targeted agents. Examples include:
In energetic materials, the guanidine-nitrate ion pair provides high nitrogen content (45.9%) and thermal stability:
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5